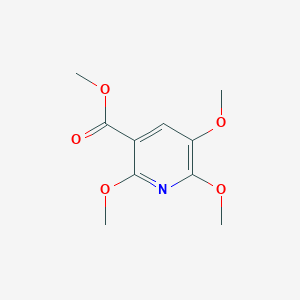

Methyl 2,5,6-trimethoxynicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,5,6-trimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-13-7-5-6(10(12)16-4)8(14-2)11-9(7)15-3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWUMIQBYANWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Strategies for Methyl 2,5,6 Trimethoxynicotinate

Identification of Key Disconnections and Precursors for the Pyridine (B92270) Ring

A retrosynthetic analysis of Methyl 2,5,6-trimethoxynicotinate reveals several potential disconnection points, leading to a variety of plausible precursors. The primary challenge lies in the strategic disassembly of the pyridine ring to identify readily available or synthetically accessible starting materials. Most synthetic routes for pyridines involve either the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyridine scaffold. nih.gov

One logical disconnection strategy involves breaking the C2-C3 and N1-C6 bonds of the pyridine ring, a common approach in many pyridine syntheses. This leads back to a 1,5-dicarbonyl compound or a related species, which can be cyclized with an ammonia (B1221849) source. Another key disconnection is at the C3-C4 and C5-C6 bonds, which is characteristic of [4+2] cycloaddition strategies.

A plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis could commence from simple acyclic precursors to construct a 2,5,6-trihydroxypyridine ring. Subsequent O-methylation would yield 2,5,6-trimethoxypyridine, which could then be regioselectively carboxylated at the C3 position. The final step would be the esterification of the resulting nicotinic acid derivative.

Alternative disconnections could involve building the ring with the carboxylate or a precursor group already in place. For instance, a [2+2+2] cycloaddition could potentially bring together two alkyne fragments and a nitrile to form the substituted pyridine ring in a single step. magtech.com.cnrsc.orgresearchgate.netnih.govrsc.org

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Type | Specific Examples | Corresponding Synthetic Strategy |

| Acyclic 1,5-dicarbonyl compounds | Derivatives of glutaconaldehyde (B1235477) or related polyketones | Condensation with ammonia (e.g., Hantzsch-type synthesis) |

| Oxygenated Enamines and Ynones | e.g., β-methoxyenamines and methoxyethynyl ketones | Bohlmann-Rahtz Pyridine Synthesis wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govsynarchive.com |

| Diynes and Nitriles | e.g., 1,4-dimethoxybut-1-yne and cyanoformate | Transition metal-catalyzed [2+2+2] cycloaddition magtech.com.cnrsc.orgresearchgate.netnih.govrsc.org |

| Substituted 1-Azadienes and Alkenes | Electron-rich dienophiles and azadienes with methoxy (B1213986) groups | Hetero-Diels-Alder reaction rsc.org |

Classical and Modern Approaches to Polysubstituted Pyridine Ring Construction with Methoxy Functionality

The construction of a polysubstituted pyridine ring bearing multiple methoxy groups requires careful selection of synthetic methodology to ensure the correct regiochemical outcome. Both classical and modern approaches offer potential pathways to this scaffold.

Cycloaddition reactions are powerful tools for the one-step formation of multiple bonds and the construction of cyclic systems. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a highly efficient method for synthesizing substituted pyridines. magtech.com.cnrsc.orgresearchgate.netnih.govrsc.org In the context of this compound, this could involve the cyclotrimerization of two molecules of a methoxy-substituted alkyne with a cyanoformate derivative, catalyzed by metals such as cobalt or rhodium. rsc.orgresearchgate.net The regioselectivity of such reactions is a critical consideration and is often influenced by the nature of the catalyst and the steric and electronic properties of the substrates.

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, provides another route to pyridines. rsc.org This could involve the reaction of a 1-azadiene bearing methoxy substituents with a suitable dienophile. For instance, the reaction of 5-alkoxyoxazoles with dienophiles has been shown to produce polysubstituted 3-hydroxypyridines, which could then be methylated. rsc.org

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several named MCRs are staples in pyridine synthesis.

The Hantzsch pyridine synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgchemtube3d.comorganic-chemistry.orgfiveable.me While traditionally used for dihydropyridines, subsequent oxidation leads to the aromatic pyridine ring. Adapting this method for this compound would require the use of appropriately oxygenated precursors.

The Kröhnke pyridine synthesis offers a route to highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.orgwikipedia.orgnih.gov This method is particularly useful for preparing poly-aryl pyridines and could potentially be adapted for the synthesis of the target molecule by using precursors with the desired methoxy substitution pattern.

The Bohlmann-Rahtz pyridine synthesis generates 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govsynarchive.com This method is particularly relevant as it can directly lead to the substitution pattern found in the target molecule. The use of a β-methoxy enamine and a methoxy-substituted ethynyl (B1212043) ketone could be a viable strategy.

An alternative to de novo ring synthesis is the functionalization of a pre-existing, simpler pyridine ring. This approach relies on the ability to introduce substituents at specific positions with high selectivity. The inherent electronic properties of the pyridine ring, being electron-deficient, often direct nucleophilic substitution to the 2, 4, and 6 positions.

For the synthesis of this compound, one could envision starting with a pyridine ring and introducing the three methoxy groups and the ester functionality in a stepwise manner. The introduction of methoxy groups can be achieved through nucleophilic aromatic substitution of halopyridines or through the methylation of hydroxypyridines. The regioselectivity of these reactions would be paramount. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitriles with sodium methoxide (B1231860) has been shown to exclusively yield 2-methoxy derivatives. researchgate.net

The introduction of the carboxylate group at the C3 position is more challenging due to the deactivating nature of the pyridine nitrogen. However, methods such as directed ortho-metalation followed by carboxylation could be employed. For example, a 2,5,6-trimethoxypyridine could potentially be lithiated at the C3 position, followed by quenching with carbon dioxide. The regioselectivity of such a deprotonation would be influenced by the directing effects of the existing methoxy groups. researchgate.net

Esterification and Functional Group Interconversion Strategies for the Nicotinate (B505614) Moiety

The final step in the proposed retrosynthesis is the esterification of 2,5,6-trimethoxynicotinic acid to its methyl ester. This is a standard transformation in organic synthesis.

A common method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. researchgate.netgoogle.comgoogle.comorientjchem.org The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Alternatively, the nicotinic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with methanol. For instance, treatment of the nicotinic acid with thionyl chloride would yield the corresponding nicotinoyl chloride, which upon reaction with methanol would give the desired methyl ester. researchgate.net

Functional group interconversions can also be employed earlier in the synthesis. For example, a cyano group at the C3 position can be a precursor to the methyl ester. The synthesis of 3-cyanopyridine (B1664610) can be achieved through various methods, including the dehydration of nicotinamide (B372718) or the reaction of 3-picoline with ammonia and air over a catalyst. rsc.orgwikipedia.org The 3-cyano-2,5,6-trimethoxypyridine could then be hydrolyzed to the carboxylic acid and subsequently esterified, or potentially directly converted to the methyl ester via methanolysis under acidic or basic conditions.

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound can benefit from various catalytic methodologies.

Transition metal catalysis is central to many of the pyridine ring-forming reactions discussed. magtech.com.cnrsc.orgresearchgate.netnih.govrsc.org Cobalt, rhodium, nickel, and palladium complexes are frequently used to catalyze cycloaddition and cross-coupling reactions that can assemble the polysubstituted pyridine core. rsc.orgresearchgate.netnih.gov For example, a palladium-catalyzed Suzuki coupling could be used to introduce substituents onto a pre-functionalized pyridine ring. nih.gov

Acid and base catalysis are fundamental to many of the classical condensation and esterification reactions. The Hantzsch and Kröhnke pyridine syntheses, as well as Fischer esterification, all rely on acid or base catalysis to proceed. wikipedia.orgchemtube3d.comorganic-chemistry.orgfiveable.mewikipedia.orgwikipedia.orgnih.govresearchgate.netgoogle.comgoogle.comorientjchem.org

Organocatalysis has emerged as a powerful tool in organic synthesis, and it can be applied to the construction of pyridine derivatives. For example, amine catalysts can be used to promote Michael additions and aldol (B89426) condensations, which are key steps in many pyridine syntheses.

A summary of potential catalytic applications is provided in the table below.

Table 2: Catalytic Methodologies in the Synthesis of this compound

| Catalytic Approach | Specific Reaction | Catalyst Examples | Reference |

| Transition Metal Catalysis | [2+2+2] Cycloaddition | Co, Rh, Ni complexes | magtech.com.cnrsc.orgresearchgate.netnih.govrsc.org |

| Suzuki Coupling | Pd complexes | nih.gov | |

| Acid Catalysis | Hantzsch Pyridine Synthesis | Protic or Lewis acids | wikipedia.orgchemtube3d.comorganic-chemistry.orgfiveable.me |

| Fischer Esterification | H₂SO₄, HCl | researchgate.netgoogle.comgoogle.comorientjchem.org | |

| Base Catalysis | Kröhnke Pyridine Synthesis | Ammonium acetate | wikipedia.orgwikipedia.orgnih.gov |

| Deprotonation/Functionalization | Strong bases (e.g., LDA) | researchgate.net | |

| Organocatalysis | Michael Addition | Amines (e.g., proline) | - |

Transition Metal-Catalyzed Approaches (e.g., Cross-Coupling for Arylation/Alkylation)

Transition metal catalysis provides a powerful toolkit for the synthesis of complex molecules like this compound. mdpi.com These methods are valued for their efficiency, selectivity, and broad functional group compatibility. organic-chemistry.orgmdpi.com Metals from Group 10, particularly palladium and nickel, are widely used for cross-coupling reactions that form the carbon-carbon and carbon-heteroatom bonds necessary to construct the substituted pyridine ring. mdpi.com

Copper-catalyzed reactions have also emerged as a simple and modular method for preparing highly substituted pyridines. nih.gov One such strategy involves a cascade reaction that begins with a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. nih.gov This is followed by an electrocyclization and subsequent air oxidation to yield the final pyridine product in moderate to excellent yields. nih.gov This modularity allows for a variety of substituents to be incorporated around the pyridine ring. nih.gov

Ruthenium catalysts have been employed for the cycloisomerization of 3-azadienynes to form substituted pyridines. organic-chemistry.org Furthermore, nickel catalysis has been demonstrated in the three-component tandem acylzincation/cyclization of allenes with organozincs and carbon monoxide, offering a rapid route to highly substituted cyclic compounds. nih.gov Such multicomponent reactions are highly convergent and atom-economical. rsc.org

The table below summarizes various transition metal-catalyzed approaches applicable to the synthesis of substituted pyridines and nicotinates.

| Catalyst System | Reaction Type | Application | Key Features |

| Palladium Complexes | Cross-Coupling | C-C and C-N bond formation | High activity, selectivity, and functional group tolerance. mdpi.com |

| Nickel Complexes | Acylzincation/Cyclization | Construction of cyclic systems | Utilizes earth-abundant metal; good for tandem reactions. nih.gov |

| Copper Catalysts | N-iminative Cross-Coupling | Modular pyridine synthesis | Employs readily available starting materials; good functional group tolerance. nih.gov |

| Ruthenium Catalysts | Cycloisomerization | Pyridine ring formation | Efficient for specific substrate classes like 3-azadienynes. organic-chemistry.org |

| Gold Catalysts | Hydroalkoxylation | N-heterocycle construction | Effective for intramolecular cyclization involving heteroatoms. mdpi.com |

Organocatalytic and Metal-Free Protocols

In parallel with metal-based methods, organocatalytic and metal-free strategies have gained significant traction as sustainable and powerful alternatives for pyridine synthesis. These approaches avoid the cost and potential toxicity associated with residual transition metals.

A notable metal-free approach is the direct, single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives. organic-chemistry.org This method uses trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine (B119429) to activate the amide, which then undergoes annulation with a π-nucleophile like an alkyne to form the pyridine ring. organic-chemistry.org The process is characterized by mild conditions and precise control over the introduction of substituents. organic-chemistry.org

Organocatalysis, which uses small organic molecules to accelerate reactions, offers unique pathways for constructing complex heterocyclic systems. An amino-organocatalyzed synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been developed, highlighting a transition-metal-free method to create multi-substituted pyridines. rsc.org Similarly, domino reactions catalyzed by organocatalysts like O-TMS protected diphenylprolinol can lead to polysubstituted piperidines, which are hydrogenated precursors to pyridines, with excellent stereocontrol. nih.gov

Photochemical organocatalytic methods represent a cutting-edge strategy for pyridine functionalization. acs.orgnih.gov One such method enables the C(sp²)–C(sp³) bond formation by coupling pyridinyl radicals with allylic radicals. acs.org This process is initiated by a dithiophosphoric acid that serves multiple catalytic roles: as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor, showcasing a novel mechanism with distinct regioselectivity compared to classical methods. acs.orgnih.gov

| Method | Catalyst/Reagent | Reaction Type | Application |

| Amide Annulation | Trifluoromethanesulfonic anhydride / 2-Chloropyridine | Annulation | Direct synthesis of pyridines from amides and alkynes. organic-chemistry.org |

| Amino-organocatalysis | Amine catalysts | Domino Reaction | Synthesis of multi-substituted phosphorylated pyridines. rsc.org |

| Proline-derived Catalysis | O-TMS protected diphenylprolinol | Domino Michael/Acetalization | Enantioselective synthesis of polysubstituted piperidines. nih.gov |

| Photochemical Organocatalysis | Dithiophosphoric acid | Radical Coupling | C-H functionalization of pyridines with allylic substrates. acs.orgnih.gov |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the copper-catalyzed pyridine synthesis, a proposed cascade mechanism begins with the N-iminative cross-coupling at the N-O bond of an α,β-unsaturated ketoxime. nih.gov This forms a transient 3-azatriene intermediate, which can be observed by its distinctive color on thin-layer chromatography. nih.gov This intermediate subsequently undergoes a 6π-electrocyclization to form a dihydropyridine, which is then oxidized to the aromatic pyridine product upon workup. nih.gov

In certain transition metal-catalyzed syntheses, a "borrowing hydrogen" mechanism is operative. researchgate.net This process involves the temporary removal of hydrogen from an alcohol substrate by the metal catalyst to form an aldehyde or ketone in situ. This reactive carbonyl intermediate then participates in C-C or C-N bond-forming reactions before the hydrogen is returned to the molecule in a subsequent reduction step, with water being the only byproduct. researchgate.net

Mechanistic studies of metal-free amide activation protocols suggest that the reaction proceeds through the formation of a highly electrophilic intermediate upon treatment of the amide with trifluoromethanesulfonic anhydride. organic-chemistry.org This activated species is then intercepted by a π-nucleophile, leading to an intermediate that undergoes annulation to construct the final pyridine ring. organic-chemistry.org

The photochemical organocatalytic functionalization of pyridines follows a distinct radical-based mechanism. acs.orgnih.gov A dithiophosphoric acid first protonates the pyridine. The resulting pyridinium (B92312) ion is then reduced via a single-electron transfer (SET) from the catalyst to form a pyridinyl radical. nih.gov Concurrently, the catalyst abstracts a hydrogen atom from an allylic C-H bond, generating an allylic radical. These two radical species then couple with high regioselectivity to form the functionalized pyridine product. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 2,5,6 Trimethoxynicotinate

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Electronic Characterization

NMR spectroscopy is the cornerstone for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

High-Resolution 1H and 13C NMR Studies

¹H NMR: A standard one-dimensional proton NMR spectrum would reveal the number of unique proton environments in the molecule. For Methyl 2,5,6-trimethoxynicotinate, one would expect to see distinct signals for the aromatic proton on the pyridine (B92270) ring, as well as separate signals for the protons of the three methoxy (B1213986) groups and the methyl ester group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the peaks would confirm the number of protons in each environment (e.g., 1H for the aromatic proton, 3H for each methyl group). Spin-spin coupling patterns (e.g., singlets, doublets) would provide information about adjacent, non-equivalent protons.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms. For this compound, one would anticipate signals for the six carbons of the pyridine ring, the three carbons of the methoxy groups, the methyl ester carbon, and the carbonyl carbon of the ester. The chemical shifts would be indicative of the carbon type (e.g., sp² aromatic, sp³ methyl, C=O carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks, showing which protons are directly connected through two or three bonds. For instance, it would confirm the connectivity within any coupled spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is instrumental in connecting molecular fragments, for example, by showing correlations from the methoxy protons to their attached ring carbons, or from the aromatic proton to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the conformation and stereochemistry of the molecule, for instance, by showing spatial proximity between a methoxy group's protons and a nearby proton on the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Infrared (IR) Spectroscopy: An IR spectrum would identify the functional groups present by detecting their characteristic vibrational frequencies. Key absorptions for this compound would include C-H stretching vibrations for the aromatic and methyl groups, strong C=O stretching for the ester carbonyl group, C-O stretching for the ether and ester linkages, and C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It would also show characteristic vibrations for the aromatic ring system and other functional groups.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing how the molecule breaks apart. Characteristic fragments might include the loss of a methoxy group (•OCH₃) or the methyl ester group (•COOCH₃).

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking that dictate the solid-state architecture.

Photoelectron Spectroscopy (XPS) for Core Binding Energy Analysis and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the elemental composition and the chemical and electronic state of the atoms within a material. An XPS spectrum of this compound would show peaks corresponding to the core-level electrons of carbon, oxygen, and nitrogen. The precise binding energy of these peaks would be sensitive to the local chemical environment, allowing for differentiation between, for example, the oxygen atoms in the methoxy groups versus the carbonyl oxygen of the ester.

Chemical Reactivity and Derivatization Pathways of Methyl 2,5,6 Trimethoxynicotinate

Reactivity of the Ester Functionality

The methyl ester group is a versatile handle for the synthesis of a wide array of nicotinic acid derivatives. Its reactivity is typical of carboxylic acid esters and includes hydrolysis, transesterification, reduction, and amidation.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2,5,6-trimethoxynicotinic acid, under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of many derivatives, as the resulting carboxylic acid can be activated for further reactions.

Transesterification, the exchange of the methyl group for a different alkyl or aryl group, can be achieved by reacting the compound with an excess of the desired alcohol in the presence of an acid or base catalyst. This allows for the introduction of various ester functionalities, potentially altering the compound's physical and biological properties.

Table 1: Representative Ester Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | aq. NaOH or HCl | 2,5,6-trimethoxynicotinic acid |

Reduction of the ester group can lead to the formation of either the corresponding primary alcohol or, under more forcing conditions, the methylamino group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for the reduction to (2,5,6-trimethoxypyridin-3-yl)methanol. The conversion to an amine is a more complex transformation that may require multi-step sequences.

The reaction of Methyl 2,5,6-trimethoxynicotinate with ammonia (B1221849) or primary or secondary amines yields the corresponding amides. cnrs.fr This reaction, often referred to as aminolysis, can be performed by heating the ester with the amine, sometimes with the addition of a catalyst. This pathway is crucial for the synthesis of a diverse range of nicotinamide (B372718) analogs. cnrs.fr

Table 2: Synthesis of Nicotinamide Derivatives

| Amine | Product |

|---|---|

| Ammonia | 2,5,6-trimethoxynicotinamide |

| Primary Amine (R-NH₂) | N-alkyl-2,5,6-trimethoxynicotinamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring's reactivity towards substitution is significantly influenced by the existing substituents. The nitrogen atom in the ring is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack. researchgate.net However, the presence of three electron-donating methoxy (B1213986) groups counteracts this effect to some extent.

The three methoxy groups at positions 2, 5, and 6 are ortho- and para-directing activators. Their strong electron-donating resonance effect increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine. The combined electronic influence of these groups, along with the deactivating effect of the ester at C3, directs incoming electrophiles to the C4 position, which is para to the C2-methoxy group and ortho to the C5-methoxy group. Nucleophilic aromatic substitution, on the other hand, is generally favored at positions ortho and para to the ring nitrogen, but the presence of the activating methoxy groups makes such reactions less favorable unless a good leaving group is present.

Specific studies on the halogenation and nitration of this compound are not extensively reported in publicly available literature. However, based on the general principles of electrophilic aromatic substitution on substituted pyridines, it is anticipated that these reactions would proceed under controlled conditions.

For halogenation, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or an acid catalyst could potentially introduce a halogen atom at the C4 position. libretexts.org

Nitration would likely require milder conditions than those used for benzene (B151609) due to the activated nature of the ring. A mixture of nitric acid and sulfuric acid, or a milder nitrating agent, would be expected to yield the 4-nitro derivative.

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to avoid side reactions, such as cleavage of the methoxy ethers or reactions involving the ester group.

Reactivity of the Methoxy Groups: Demethylation and Ether Cleavage Reactions

The methoxy groups on the pyridine ring are susceptible to cleavage under acidic conditions, a common reaction for aryl ethers. This process, known as ether cleavage or demethylation, typically involves treatment with strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or with potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

The general mechanism for acidic ether cleavage begins with the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile (like I⁻ or Br⁻) attacks the methyl carbon in an Sɴ2 reaction, yielding a hydroxypyridine (a pyridinol) and a methyl halide. masterorganicchemistry.commasterorganicchemistry.com If excess acid is used, the newly formed alcohol can sometimes be converted into a halide. masterorganicchemistry.com

For a molecule like this compound, the three methoxy groups may exhibit different reactivities due to their electronic environment and steric hindrance. Selective demethylation at one position over the others could potentially be achieved by carefully controlling reaction conditions or by using more specialized reagents. Forcing conditions, such as high temperatures and prolonged reaction times with strong acids, are generally required for ether cleavage. masterorganicchemistry.com Alternative, milder methods for cleaving aryl methyl ethers have been developed, utilizing reagents like trimethylsilyl (B98337) iodide (TMSI) or 2-(diethylamino)ethanethiol. masterorganicchemistry.comorganic-chemistry.org

Table 1: Common Reagents for Ether Cleavage

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| HI or HBr | Strong acid, often with heat | Classic, forceful method for cleaving stable ethers. masterorganicchemistry.commasterorganicchemistry.com |

| BBr₃ | Anhydrous solvent (e.g., CH₂Cl₂) | Potent Lewis acid, effective at lower temperatures. |

| Trimethylsilyl Iodide (TMSI) | Neutral conditions | Milder alternative to strong acids. masterorganicchemistry.com |

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyridine derivatives. researchgate.netnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a palladium catalyst. youtube.com For a substrate like this compound to participate directly in these reactions, it would first need to be functionalized with a suitable leaving group (e.g., bromine, iodine, or triflate) at one of the pyridine ring positions. The electronic properties of the methoxy groups and the ester can influence the regioselectivity and efficiency of these coupling reactions. beilstein-journals.org

Suzuki, Sonogashira, Heck, and Stille Coupling Applications

Suzuki Coupling

The Suzuki-Miyaura reaction is a widely used cross-coupling method that joins an organoboron compound (like a boronic acid or ester) with a halide or triflate. nih.govrsc.org It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov In the context of pyridine synthesis, it is used to form biaryl and heteroaryl-aryl structures. nih.govacs.org The reaction of a halogenated methoxypyridine with an arylboronic acid, for example, would proceed in the presence of a palladium catalyst and a base to yield an aryl-substituted methoxypyridine. acs.org

Table 2: Examples of Suzuki Coupling on Substituted Pyridines

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Yield |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | Good |

| 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME-H₂O | 69% |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net It is a highly reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.netacs.org A bromo- or iodo-substituted trimethoxynicotinate derivative could be coupled with various terminal alkynes to introduce acetylenic side chains, which are valuable handles for further synthetic transformations. nih.govacs.org

Table 3: Examples of Sonogashira Coupling on Substituted Pyridines

| Pyridine Substrate | Coupling Partner | Catalyst/Co-catalyst | Base/Solvent | Product Yield |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/CuI | Et₃N / DMF | 93% |

| 3-Iodo-2-aminopyridine | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | Et₃N / DMF | 96% |

Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org This transformation is a key method for vinylation of aryl and heteroaryl rings. researchgate.netnih.gov Applying this to a halogenated derivative of this compound would allow for the introduction of various alkenyl groups onto the pyridine core. The stereoselectivity of the reaction typically favors the formation of the trans-alkene product. organic-chemistry.org

Table 4: Examples of Heck Coupling on Heterocycles

| Substrate | Alkene Partner | Catalyst/Ligand | Base/Solvent | Product Yield |

|---|---|---|---|---|

| 6-Bromoimidazo[1,2-a]pyridine derivative | Benzyl acrylate | Pd(OAc)₂/P(o-tol)₃ | DIPEA / Acetonitrile (Microwave) | High |

| Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol (B129727) | Not specified |

Stille Coupling

The Stille reaction creates a C-C bond by coupling an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. openochem.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and low reactivity of organostannanes with many other functional groups, allowing for complex molecule synthesis. organic-chemistry.orgacs.org This reaction could be used to couple a halogenated trimethoxynicotinate with a wide array of vinyl, aryl, or alkyl stannanes to build more complex molecular architectures. acs.orgnih.gov

Table 5: Examples of Stille Coupling on Aromatic Systems

| Substrate | Stannane Partner | Catalyst/Ligand | Conditions | Product Yield |

|---|---|---|---|---|

| 3,5-Dibromo-2-chloropyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, reflux | 85% |

| Aryl Halides | Arylstannanes | Ni(cod)₂/Imidazole | CsF / Dioxane | Good |

Ring-Opening and Rearrangement Reactions (if documented)

Based on available literature, ring-opening and rearrangement reactions involving the pyridine core of highly substituted methoxypyridines like this compound are not widely documented. The aromaticity of the pyridine ring imparts significant stability, making such transformations energetically unfavorable except under specific, often harsh, conditions or with particular substrates designed to facilitate such pathways. While some specialized intramolecular reactions, like the amino-Heck reaction, can form pyridine rings, the reverse process is less common for this class of compounds. wikipedia.org

Computational and Theoretical Investigations of Methyl 2,5,6 Trimethoxynicotinate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For Methyl 2,5,6-trimethoxynicotinate, DFT calculations would be instrumental in elucidating its electronic nature and predicting its reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. epstem.net

For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) groups, while the LUMO would likely be distributed over the electron-withdrawing methyl nicotinate (B505614) portion of the molecule. A hypothetical representation of these properties is presented in Table 1.

Table 1: Hypothetical FMO Analysis of this compound This table is for illustrative purposes only, as specific experimental or calculated values for this compound are not available.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Fukui functions are another set of reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, these calculations would pinpoint which atoms are most susceptible to attack, guiding synthetic efforts.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in identifying the electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy and ester groups, along with the nitrogen of the pyridine ring, would be expected to show negative potential, whereas the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in the methoxy and ester groups of this compound suggests the existence of multiple conformers. Conformational analysis is crucial to identify the most stable three-dimensional structure of the molecule. rsc.org Computational methods can be used to scan the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima, providing insights into the preferred spatial arrangement of the molecule. For instance, studies on similar methoxy-substituted pyridines have shown that the orientation of the methoxy group relative to the pyridine ring significantly impacts the molecule's stability and electronic properties. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations can predict the behavior of this compound in a solvent, which is more representative of real-world chemical reactions and biological systems. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This can reveal information about solvation effects, conformational flexibility in solution, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, DFT calculations could provide theoretical NMR (1H and 13C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. Comparing these predicted spectra with experimental ones can help in the structural elucidation and assignment of spectroscopic signals.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted data would be compared with experimental results. The values are hypothetical.

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| 1H NMR (ppm) | 3.85 | 3.88 | -OCH3 at C2 |

| IR (cm-1) | 1725 | 1730 | C=O stretch of ester |

| UV-Vis (nm) | 275 | 278 | π → π* transition |

Reaction Mechanism Modeling for Synthetic Transformations

Theoretical modeling can be employed to study the reaction mechanisms involved in the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This helps in understanding the feasibility of a reaction, identifying the rate-determining step, and explaining the observed regioselectivity and stereoselectivity. Such studies are invaluable for optimizing existing synthetic routes or designing new, more efficient ones.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Polysubstituted Pyridine (B92270) Derivatives and Analogs

The highly functionalized nature of Methyl 2,5,6-trimethoxynicotinate makes it an ideal starting point for the synthesis of various polysubstituted pyridine derivatives. The methoxy (B1213986) groups and the methyl ester can be selectively or sequentially modified to introduce a diverse range of substituents onto the pyridine ring.

The methoxy groups at positions 2, 5, and 6 can be subjected to nucleophilic aromatic substitution (SNAr) reactions, particularly after activation of the pyridine ring. Alternatively, ether cleavage can yield hydroxypyridines, which can then be further functionalized. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation, conversion to other functional groups, or participation in decarboxylation reactions.

The general synthetic utility of substituted pyridines is well-established in medicinal chemistry and materials science. nih.gov For instance, the synthesis of various polysubstituted pyridines often involves the cyclization of linear precursors or the decoration of a pre-existing pyridine nucleus. nih.gov Starting with a pre-functionalized scaffold like this compound can offer a more direct route to desired targets.

Table 1: Potential Transformations for the Synthesis of Polysubstituted Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. LiOH, H₂O/THF; 2. Amine, Coupling Agent (e.g., HATU) | 2,5,6-trimethoxynicotinamides |

| This compound | BBr₃, CH₂Cl₂ | Methyl 2,5,6-trihydroxynicotinate |

| Methyl 2,5,6-trihydroxynicotinate | Triflic Anhydride (B1165640), Pyridine | Methyl 2,5,6-tris(trifluoromethanesulfonyloxy)nicotinate |

| Methyl 2,5,6-tris(trifluoromethanesulfonyloxy)nicotinate | Organoboronic acid, Pd catalyst (e.g., Suzuki coupling) | Polyphenyl-substituted nicotinates |

Scaffold for Fused Heterocyclic Ring Systems (e.g., Pyrazolo-, Imidazo-, Triazolo-pyridines)

The functional groups of this compound can be strategically manipulated to facilitate the annulation of additional heterocyclic rings onto the pyridine core. This approach leads to the formation of fused bicyclic and tricyclic systems, which are common motifs in pharmacologically active compounds.

For example, conversion of the methoxy groups to amino or hydrazino functionalities can set the stage for condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo- or imidazo-fused pyridines. The methyl ester can be transformed into a reactive group that participates in cyclization with an adjacent substituent. The synthesis of such fused systems is a significant area of heterocyclic chemistry.

Table 2: Hypothetical Routes to Fused Heterocyclic Systems

| Intermediate from this compound | Reaction Partner | Fused Ring System |

| 2-Hydrazino-5,6-dimethoxynicotinate | β-Ketoester | Pyrazolo[3,4-b]pyridine |

| 2-Amino-5,6-dimethoxynicotinate | α-Haloketone | Imidazo[1,2-a]pyridine |

| 2,3-Diaminopyridine derivative | Nitrous Acid | nih.govnih.govgoogle.comTriazolo[4,5-b]pyridine |

Intermediate in the Synthesis of Complex Organic Molecules (e.g., natural product fragments, complex synthetic targets)

While direct utilization of this compound in the total synthesis of natural products is not widely documented, its structural features are present in certain classes of alkaloids and other complex molecules. A highly substituted pyridine ring can serve as a key fragment that is assembled early in a synthetic sequence and then carried through multiple steps.

The synthesis of complex molecules often relies on the strategic use of building blocks that contain a significant portion of the final structure's complexity. The functional group handles on this compound would allow for its incorporation into a larger molecular framework through various cross-coupling and condensation reactions. The anticipation of natural product structures through synthesis is a powerful strategy in chemical biology. nih.gov

Application in Divergent Synthesis Strategies

A divergent synthetic strategy enables the creation of a library of structurally related compounds from a common intermediate. nih.gov this compound is an excellent candidate for such an approach. The distinct reactivity of its functional groups allows for selective transformations at different positions on the pyridine ring, leading to a variety of analogs.

For instance, one could selectively demethylate one methoxy group over the others under controlled conditions, and then functionalize the resulting hydroxyl group. The remaining methoxy groups and the methyl ester could then be modified in subsequent steps. This divergent approach is highly valuable in medicinal chemistry for exploring the chemical space around a particular scaffold.

Scheme 1: Conceptual Divergent Synthesis from this compound

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (focusing on chemical modification, not biological activity or efficacy)

The generation of analogs for SAR studies is a cornerstone of drug discovery and development. By systematically modifying the structure of a lead compound, chemists can understand how different functional groups contribute to its chemical properties. This compound provides a platform for such studies on polysubstituted pyridine-containing molecules.

Each of the methoxy groups and the methyl ester can be replaced with other substituents to probe the effects of sterics, electronics, and hydrogen bonding potential. For example, the methoxy groups could be replaced with halogens, alkyl groups, or hydrogen bond donors/acceptors. The methyl ester could be converted to a variety of amides, ketones, or other bioisosteres. The synthesis of such analogs is crucial for optimizing the physicochemical properties of a molecule.

Table 3: Proposed Analogs for SAR Studies

| Position of Modification | Original Group | Potential Modifications | Rationale for Modification |

| C2, C5, C6 | Methoxy (-OCH₃) | -OH, -F, -Cl, -CH₃, -NH₂, -CN | Probe electronic effects, hydrogen bonding, and steric bulk |

| C3 | Methyl Ester (-CO₂CH₃) | -COOH, -CONH₂, -CONHR, -CN, Tetrazole | Explore bioisosteric replacements and alternative H-bonding patterns |

Emerging Research Directions and Future Perspectives in the Chemistry of Methyl 2,5,6 Trimethoxynicotinate

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of polysubstituted pyridines is often complex, requiring multi-step procedures. scitechdaily.com Future research is trending towards more sustainable and efficient methods. Electrochemical synthesis, for instance, offers a reagent-free approach to constructing complex aromatic molecules. scitechdaily.com A recently developed electrochemical technique enables precise, single-carbon insertion into polysubstituted pyrroles to yield pyridine (B92270) derivatives, a method that could be adapted for precursors of Methyl 2,5,6-trimethoxynicotinate. scitechdaily.com

Furthermore, photocatalysis and electrocatalysis present opportunities for milder reaction conditions and heightened selectivity in pyridine synthesis. numberanalytics.com These methods, often mediated by radicals or driven by electric potential, align with the principles of green chemistry by reducing waste and energy consumption. The development of heterogeneous catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), also offers a path to more sustainable production through enhanced recyclability and ease of separation. numberanalytics.com

Unexplored Reactivity Patterns and Derivatization Opportunities

The electronic properties of the pyridine ring, particularly its electron-deficient nature, make regioselective functionalization a persistent challenge for chemists. researchgate.net The presence of three electron-donating methoxy (B1213986) groups in this compound presents a unique electronic landscape. While these groups activate the ring, they also create a complex challenge in selectively modifying the single remaining C-H position or differentiating between the methoxy groups themselves.

Future research will likely focus on overcoming these hurdles. Recent breakthroughs in C-H functionalization, including transition metal-catalyzed methods and dearomatization-rearomatization strategies, offer powerful tools for derivatization. researchgate.net A significant challenge has been the functionalization at positions remote to the ring's nitrogen atom, such as the C4 position. nih.govchemrxiv.org Novel methods using organosodium bases have shown promise in achieving C4-selectivity, which could potentially be adapted to functionalize the available C-4 position of the this compound ring, opening new avenues for creating a diverse library of analogues. nih.govnih.gov

| Strategy | Target Site on Pyridine Ring | Potential Outcome | Reference |

|---|---|---|---|

| C-H Activation | C-4 Position | Introduction of new functional groups (e.g., aryl, alkyl) | researchgate.net |

| Selective Demethylation | C-2, C-5, or C-6 Methoxy Group | Creation of hydroxypyridine derivatives for further functionalization | N/A |

| Ester Hydrolysis/Amidation | C-3 Methyl Ester | Formation of nicotinic acid or nicotinamide (B372718) analogues | N/A |

Integration into Flow Chemistry and Automation Platforms

Flow chemistry is emerging as a powerful tool for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. rsc.orgnih.gov The synthesis of pyridine derivatives, specifically pyridinium (B92312) salts, has been successfully optimized using continuous flow setups combined with machine learning algorithms for rapid reaction optimization. rsc.orgnih.gov

The integration of this compound synthesis into a flow chemistry platform could provide significant advantages. Automated systems can precisely control stoichiometry, temperature, and residence time, leading to higher yields and purity. nih.gov Furthermore, automated synthesis platforms, which use pre-filled reagent cartridges and automated purification, can accelerate the exploration of new derivatives by streamlining the entire synthesis workflow from starting material to purified product. sigmaaldrich.com This approach is particularly valuable for creating libraries of compounds for screening in drug discovery or materials science applications. sigmaaldrich.com

Advanced Materials Science Applications (e.g., as a ligand component or scaffold for functional materials)

The pyridine moiety is a well-established building block in materials science, valued for its role in ligands for transition metals and as a core for various functional organic materials. researchgate.net this compound, with its nitrogen atom and multiple oxygen atoms from the methoxy groups, is an attractive candidate for a multidentate ligand.

This structure could be used to coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. The specific arrangement and electronic nature of the methoxy groups could influence the resulting material's structure, porosity, and catalytic or photophysical properties. Pyridine-based Schiff base ligands, for example, have been used to create metal complexes with interesting biological and inhibitory activities. nih.gov Similarly, the quaternization of pyridine rings within polymers has been used to synthesize functional materials, a strategy that could be applied by modifying this compound for incorporation into polymer backbones. nih.gov

| Application Area | Proposed Role of the Compound | Potential Material Properties | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Multidentate Ligand | Tailorable porosity, catalytic activity, gas storage | researchgate.net |

| Functional Polymers | Monomer or Pendant Group | Modified electronic properties, enhanced thermal stability | nih.gov |

| Coordination Complexes | Scaffold for Metal Ions | Luminescent materials, molecular sensors | nih.gov |

Unaddressed Research Gaps in Pyridine Chemistry Relevant to this compound

Despite significant advances, major challenges remain in pyridine chemistry that directly impact the future study of molecules like this compound. One of the most significant gaps is the development of general and highly selective methods for functionalizing polysubstituted pyridines. researchgate.net The ability to controllably introduce a new substituent at a specific location without disturbing the existing functional groups is a prized but often elusive goal.

Another research gap is skeletal editing, which involves the direct replacement of atoms within the ring itself. nih.gov A recent study demonstrated a method to convert pyridines into pyridazines by replacing a carbon atom with nitrogen. nih.gov Applying such transformative "skeletal editing" techniques to a highly substituted pyridine like this compound could open up entirely new families of heterocycles that are currently inaccessible through traditional synthesis. Furthermore, developing methods for the selective transformation of one of the several methoxy groups would be a significant step forward, enabling the synthesis of more complex and targeted derivatives.

Q & A

Q. What in silico tools predict the metabolic fate of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP ~2.5), CYP450 metabolism, and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., demethylation via CYP3A4) and validate with in vitro liver microsomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.